molecular formula C20H19F3N4O B5305496 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine

カタログ番号 B5305496
分子量: 388.4 g/mol
InChIキー: ZZNQWYLFFACNLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine, also known as GSK2126458, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. The mTOR pathway is a key regulator of cell growth and metabolism, and dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. GSK2126458 has shown promise as a potential therapeutic agent in preclinical studies, and is currently being evaluated in clinical trials.

作用機序

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine inhibits the mTOR kinase, which is a key component of the mTOR signaling pathway. This pathway regulates cell growth and metabolism by controlling the synthesis of proteins and other cellular components. The mTOR pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By inhibiting mTOR, this compound can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. For example, the drug has been shown to enhance insulin sensitivity and improve glucose metabolism in preclinical models of diabetes. This compound has also been shown to improve cognitive function in preclinical models of neurodegenerative disorders.

実験室実験の利点と制限

One advantage of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine is its potency and selectivity for mTOR. This makes it a useful tool for studying the mTOR pathway in vitro and in vivo. However, one limitation of the drug is its poor solubility, which can make it difficult to administer in certain experimental settings. In addition, the drug has a relatively short half-life, which can limit its effectiveness in some applications.

将来の方向性

There are several potential future directions for research on N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the drug. Another area of interest is the identification of biomarkers that can predict response to this compound in cancer patients. Finally, there is interest in exploring the potential of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its antitumor activity.

合成法

The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine has been described in several publications. In general, the synthesis involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the quinoline ring system and the introduction of the morpholine and pyridine groups. The final product is obtained through a series of purification steps, including chromatography and crystallization.

科学的研究の応用

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. The drug has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)16-5-1-4-15-17(6-8-24-18(15)16)26-13-14-3-2-7-25-19(14)27-9-11-28-12-10-27/h1-8H,9-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQWYLFFACNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC3=C4C=CC=C(C4=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。